5-Bromo-4-(1,3-dioxolan-2-yl)thiophene-2-carbaldehyde
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Overview
Description
5-Bromo-4-(1,3-dioxolan-2-yl)thiophene-2-carbaldehyde is a heterocyclic compound that features a thiophene ring substituted with a bromine atom and a dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-(1,3-dioxolan-2-yl)thiophene-2-carbaldehyde typically involves the bromination of thiophene derivatives followed by the introduction of the dioxolane ring. One common method involves the bromination of thiophene-2-carbaldehyde using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The resulting brominated intermediate is then reacted with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-(1,3-dioxolan-2-yl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and other cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
Substitution: Thiophene derivatives with various functional groups.
Oxidation: Thiophene-2-carboxylic acid derivatives.
Reduction: Thiophene-2-methanol derivatives.
Coupling: Biaryl compounds and other complex structures.
Scientific Research Applications
5-Bromo-4-(1,3-dioxolan-2-yl)thiophene-2-carbaldehyde has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Employed in the development of organic semiconductors and light-emitting diodes (OLEDs).
Medicinal Chemistry: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Mechanism of Action
The mechanism of action of 5-Bromo-4-(1,3-dioxolan-2-yl)thiophene-2-carbaldehyde depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In material science, its electronic properties are exploited to develop advanced materials. The molecular targets and pathways involved are specific to the reactions and applications it is used in .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-thiophenecarboxaldehyde: Similar structure but lacks the dioxolane ring.
5-Bromo-2-(1,3-dioxolan-2-yl)thiazole: Contains a thiazole ring instead of a thiophene ring.
Uniqueness
5-Bromo-4-(1,3-dioxolan-2-yl)thiophene-2-carbaldehyde is unique due to the presence of both the bromine atom and the dioxolane ring, which provide distinct reactivity and electronic properties. This makes it a valuable intermediate in the synthesis of complex organic molecules and advanced materials .
Properties
Molecular Formula |
C8H7BrO3S |
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Molecular Weight |
263.11 g/mol |
IUPAC Name |
5-bromo-4-(1,3-dioxolan-2-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C8H7BrO3S/c9-7-6(3-5(4-10)13-7)8-11-1-2-12-8/h3-4,8H,1-2H2 |
InChI Key |
ZRGTUVJISXTGGX-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)C2=C(SC(=C2)C=O)Br |
Origin of Product |
United States |
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